ETHYL 4-AMINO-2-[({[4-CHLORO-3-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}METHYL)SULFANYL]PYRIMIDINE-5-CARBOXYLATE
Overview
Description
Ethyl 4-amino-2-[(2-{[4-chloro-3-(ethoxycarbonyl)phenyl]amino}-2-oxoethyl)thio]-5-pyrimidinecarboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring, which is a common structure in many biologically active molecules, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-AMINO-2-[({[4-CHLORO-3-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}METHYL)SULFANYL]PYRIMIDINE-5-CARBOXYLATE typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine ring, followed by the introduction of the amino and thio groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Quality control measures, such as chromatography and spectroscopy, are essential to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-2-[(2-{[4-chloro-3-(ethoxycarbonyl)phenyl]amino}-2-oxoethyl)thio]-5-pyrimidinecarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s biological activity.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, affecting its reactivity and stability.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s properties or creating derivatives for further study.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pH, and solvent choice, are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylate derivatives, while substitution reactions can produce a range of functionalized pyrimidine compounds.
Scientific Research Applications
Ethyl 4-amino-2-[(2-{[4-chloro-3-(ethoxycarbonyl)phenyl]amino}-2-oxoethyl)thio]-5-pyrimidinecarboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in biochemical assays and studies.
Medicine: Its potential therapeutic properties are being explored for developing new drugs, particularly in oncology and infectious diseases.
Industry: The compound’s unique properties make it valuable in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ETHYL 4-AMINO-2-[({[4-CHLORO-3-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}METHYL)SULFANYL]PYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-amino-2-[(2-{[4-chloro-3-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)thio]-5-pyrimidinecarboxylate
- Ethyl 4-amino-2-[(2-{[4-chloro-3-(methylcarbonyl)phenyl]amino}-2-oxoethyl)thio]-5-pyrimidinecarboxylate
Uniqueness
Ethyl 4-amino-2-[(2-{[4-chloro-3-(ethoxycarbonyl)phenyl]amino}-2-oxoethyl)thio]-5-pyrimidinecarboxylate stands out due to its specific functional groups, which confer unique reactivity and biological activity. Its ethoxycarbonyl group, in particular, may enhance its solubility and bioavailability compared to similar compounds.
Properties
IUPAC Name |
ethyl 4-amino-2-[2-(4-chloro-3-ethoxycarbonylanilino)-2-oxoethyl]sulfanylpyrimidine-5-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4O5S/c1-3-27-16(25)11-7-10(5-6-13(11)19)22-14(24)9-29-18-21-8-12(15(20)23-18)17(26)28-4-2/h5-8H,3-4,9H2,1-2H3,(H,22,24)(H2,20,21,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBERRBCUQFXKBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)NC(=O)CSC2=NC=C(C(=N2)N)C(=O)OCC)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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